Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate
Brand Name: Vulcanchem
CAS No.: 68259-00-7
VCID: VC1833524
InChI: InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES: C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]
Molecular Formula: C14H16N3.CH3O4S
C15H19N3O4S
Molecular Weight: 337.4 g/mol

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate

CAS No.: 68259-00-7

Cat. No.: VC1833524

Molecular Formula: C14H16N3.CH3O4S
C15H19N3O4S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate - 68259-00-7

Specification

CAS No. 68259-00-7
Molecular Formula C14H16N3.CH3O4S
C15H19N3O4S
Molecular Weight 337.4 g/mol
IUPAC Name N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate
Standard InChI InChI=1S/C14H16N3.CH4O4S/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-5-6(2,3)4/h3-12H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key LLLILZLFKGJCCV-UHFFFAOYSA-M
Isomeric SMILES C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2.COS(=O)(=O)[O-]
SMILES C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]
Canonical SMILES C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2.COS(=O)(=O)[O-]

Introduction

Chemical Structure and Classification

Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate consists of a methylated pyridinium ring substituted at the para position with a methylphenylhydrazono group, paired with a methyl sulfate counterion. This compound belongs to the broader class of quaternary pyridinium salts, which have gained significant attention in various chemical applications.

Molecular Properties

The compound features a molecular formula of C₁₅H₁₈N₃O₄S with a calculated molecular weight of approximately 336.39 g/mol. The structure comprises several key components: a positively charged pyridinium ring with methyl substitution at the nitrogen, a methylphenylhydrazono group at the para position, and a methyl sulfate anion. The methylphenylhydrazono group contains a carbon-nitrogen double bond that contributes to the compound's reactivity profile.

Related Compounds

Several structurally similar compounds have been documented in scientific literature. The acetate analog, 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium acetate (CAS 93981-00-1), shares the same cationic structure but differs in its counterion . Similarly, derivatives with modified substituents on the phenyl ring, such as the p-anisyl variant (4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE), demonstrate how structural modifications affect the compound's properties.

Synthetic Pathways and Preparation

General Synthetic Routes

The synthesis of Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate typically follows a multi-step process similar to other pyridinium derivatives:

  • Formation of the hydrazono intermediate through the reaction of methylphenylhydrazine with an appropriate aldehyde or ketone

  • Introduction of this hydrazono group onto the pyridinium ring

  • Methylation of the pyridinium nitrogen using a suitable methylating agent to form the methyl sulfate salt

Methylation Process

The final methylation step often employs dimethyl sulfate as the methylating agent, which simultaneously introduces the methyl group on the nitrogen and provides the methyl sulfate counterion. This approach avoids the use of more hazardous methylating agents such as iodomethane, which is classified as carcinogenic . Recent research into pyridinium-based compounds has explored alternative, less toxic methylation methods, including biotechnological approaches using S-adenosyl methionine as the methyl donor catalyzed by N-methyltransferases .

Physical and Chemical Properties

Chemical Reactivity

The compound demonstrates reactivity patterns characteristic of pyridinium derivatives:

  • The positively charged pyridinium ring is susceptible to nucleophilic attack

  • The hydrazono group provides sites for potential oxidation-reduction reactions

  • The methyl sulfate counterion can participate in ion exchange reactions

Table 3.1: Key Reactive Sites in Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate

Structural ElementReactivity TypePotential Reactions
Pyridinium ringElectrophilicNucleophilic substitution
Hydrazono groupRedox-activeOxidation/reduction
Methyl sulfateIonicIon exchange, hydrolysis
C=N bondMultiple bondAddition reactions

Reaction Mechanisms

The compound can undergo various transformations, including:

  • Oxidation reactions involving common oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride

  • Nucleophilic substitution reactions at the pyridinium ring

  • Ion exchange reactions involving the methyl sulfate counterion

Applications and Research Significance

Ionic Liquid Applications

Pyridinium-based compounds, including those with structures similar to Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate, have been extensively investigated as components of ionic liquids. Recent research has focused on developing greener and more sustainable ionic liquids using pyridinium structures derived from natural sources .

Analytical Applications

The distinctive structural features of this compound, particularly the chromophoric elements in its structure, suggest potential applications in analytical chemistry, possibly as indicators or specialized reagents in certain analytical procedures.

Environmental and Toxicological Considerations

Structure-Biodegradability Relationship

The biodegradability of pyridinium compounds is affected by several structural factors:

  • The nature and length of alkyl substituents

  • The presence of functional groups that can facilitate microbial attack

  • The type of counterion

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometric analysis of such compounds typically shows fragmentation patterns characteristic of pyridinium structures, with the molecular ion peak corresponding to the cationic portion and fragmentation patterns reflecting the structural components.

Comparative Analysis with Related Compounds

Structure-Property Relationships

Comparing Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfate with related compounds provides insights into how structural modifications affect properties and reactivity:

Table 8.1: Comparison of Related Pyridinium Compounds

CompoundAnionKey Structural FeatureNotable Properties
Pyridinium, 1-methyl-4-[(methylphenylhydrazono)methyl]-, methyl sulfateMethyl sulfateMethylphenylhydrazono groupCombined properties of pyridinium and hydrazono groups
1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium acetateAcetateMethylphenylhydrazono groupSimilar cation with different anion properties
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATEMethyl sulfatep-Anisyl groupEnhanced electron-donating properties due to methoxy group
Simple pyridinium methylsulfateMethyl sulfateNo additional functional groupsBasic pyridinium properties without additional reactivity

Ionic Liquid Comparisons

Research on pyridinium-based ionic liquids has shown that structural variations significantly affect properties such as biodegradability, toxicity, and physical characteristics. For instance, compounds like trigonelline ([C₁COOHPy][Cl]) and 1-methylnicotinamide ([C₁CONH₂Py][I]) have demonstrated complete mineralizability and low toxicity, while other pyridinium structures showed biological persistence .

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